molecular formula C20H22N4O2 B5631814 4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

カタログ番号 B5631814
分子量: 350.4 g/mol
InChIキー: XDMSRBUUDSVCIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine, commonly known as EIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EIP is a piperidine derivative that has been synthesized through a multi-step process involving the condensation of piperidine with isoxazole and subsequent reactions with other reagents.

作用機序

The mechanism of action of EIP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. EIP has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EIP has been shown to have various biochemical and physiological effects in the body. Research has shown that EIP inhibits the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.

実験室実験の利点と制限

EIP has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. However, EIP also has some limitations, including its relatively high cost and limited availability.

将来の方向性

There are several future directions for research on EIP. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Additionally, research could focus on the development of new synthesis methods for EIP to improve its cost-effectiveness and availability. Finally, research could investigate the potential side effects and toxicity of EIP to ensure its safety for clinical use.
Conclusion:
EIP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of EIP and its potential applications in various diseases.

合成法

The synthesis of EIP involves the condensation of piperidine with isoxazole in the presence of a base catalyst. This is followed by the reaction of the resulting intermediate with various reagents to form the final product. The synthesis of EIP has been optimized to yield high purity and yield, making it a suitable candidate for further research.

科学的研究の応用

EIP has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-2-23-13-10-21-19(23)16-8-11-24(12-9-16)20(25)17-14-26-22-18(17)15-6-4-3-5-7-15/h3-7,10,13-14,16H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSRBUUDSVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CON=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。